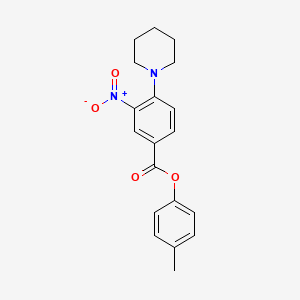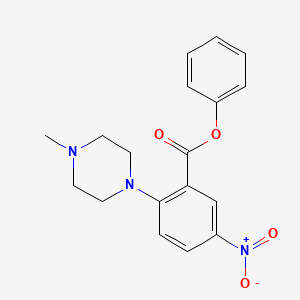![molecular formula C26H25NO4 B4011740 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4011740.png)
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
This compound belongs to a class of organic compounds characterized by complex molecular structures and diverse chemical properties. While specific studies on this compound are limited, related research provides insights into its potential characteristics and applications.
Synthesis Analysis
- The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is confirmed by IR, (1)H NMR, and X-ray diffraction studies, highlighting the intricate procedures involved in synthesizing such compounds (Rahul Raju et al., 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds is often analyzed using techniques like FT-IR, X-ray diffraction, and NMR. These methods reveal detailed insights into the geometric and electronic structure, contributing to a better understanding of the compound's properties and behavior (Rahul Raju et al., 2015).
Chemical Reactions and Properties
- These compounds exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be assessed through studies like HOMO and LUMO analysis, indicating potential for various organic reactions and interactions (K. Vanasundari et al., 2018).
Physical Properties Analysis
- The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined using techniques like single crystal X-ray diffraction and spectroscopy. These properties are crucial for determining the compound's stability and suitability for various applications (P. Nayak et al., 2013).
Chemical Properties Analysis
- The chemical properties, such as acidity, basicity, reactivity with other compounds, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. These properties are typically explored through experimental studies and theoretical calculations (P. Nayak et al., 2013).
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-(3-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-18-11-13-20(14-12-18)25(30)26(21-8-4-3-5-9-21)31-24(29)16-15-23(28)27-22-10-6-7-19(2)17-22/h3-14,17,26H,15-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUTPJWBXIAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)
![(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4011665.png)


![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4011676.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011683.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011691.png)

![7-[(3,4-dichlorobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4011709.png)

![1-[3-(diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011726.png)

![1-butyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011751.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011768.png)